Ganoderic Acid G

Vue d'ensemble

Description

L’acide ganodérique G est un composé triterpénoïde bioactif isolé du champignon médicinal Ganoderma lucidum. Ce composé fait partie d’un groupe plus large d’acides ganodériques, connus pour leurs diverses activités pharmacologiques, notamment les propriétés antitumorales, anti-inflammatoires et antioxydantes. L’acide ganodérique G a suscité un intérêt considérable en raison de ses effets thérapeutiques potentiels et de son rôle en médecine traditionnelle.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

L’acide ganodérique G est principalement obtenu par extraction du Ganoderma lucidum. La biosynthèse des acides ganodériques implique la voie du mévalonate, qui utilise l’acétyl-coenzyme A comme substrat initial. Cette voie comprend plusieurs étapes, telles que la condensation de l’acétyl-coenzyme A pour former du 3-hydroxy-3-méthylglutaryl-coenzyme A, qui est ensuite réduit en mévalonate. Le mévalonate est ensuite converti en diphosphate d’isopentényle et en diphosphate de diméthylallyle, qui se condensent pour former des triterpènes comme l’acide ganodérique G .

Méthodes de production industrielle

La production industrielle de l’acide ganodérique G implique la culture de Ganoderma lucidum dans des conditions contrôlées. Diverses techniques de bio-ingénierie, y compris l’utilisation de différents milieux de croissance et substrats nutritifs, ont été utilisées pour améliorer le rendement des acides ganodériques. De plus, la manipulation génétique et l’utilisation d’hôtes hétérologues, tels que Saccharomyces cerevisiae, ont été explorées pour augmenter la production d’acide ganodérique G .

Analyse Des Réactions Chimiques

Types de réactions

L’acide ganodérique G subit plusieurs types de réactions chimiques, notamment l’oxydation, la réduction et la glycosylation. Ces réactions sont cruciales pour modifier la structure du composé et améliorer sa bioactivité.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants tels que le peroxyde d’hydrogène et le permanganate de potassium sont utilisés pour introduire des groupes fonctionnels contenant de l’oxygène dans l’acide ganodérique G.

Réduction : Les agents réducteurs tels que le borohydrure de sodium sont utilisés pour réduire les groupes carbonyle en groupes hydroxyle.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et glycosylés de l’acide ganodérique G. Ces dérivés présentent souvent une solubilité et une bioactivité accrues par rapport au composé parent.

Applications de la recherche scientifique

Chimie : Il sert de composé de tête précieux pour la synthèse de nouveaux dérivés triterpénoïdes présentant des propriétés pharmacologiques améliorées.

Biologie : L’acide ganodérique G s’est avéré moduler diverses voies biologiques, y compris celles impliquées dans la prolifération cellulaire, l’apoptose et la réponse immunitaire.

Médecine : Le composé présente des activités antitumorales, anti-inflammatoires et antioxydantes significatives, ce qui en fait un candidat prometteur pour le développement de nouveaux agents thérapeutiques.

Applications De Recherche Scientifique

Chemistry: It serves as a valuable lead compound for the synthesis of novel triterpenoid derivatives with improved pharmacological properties.

Biology: Ganoderic acid G has been shown to modulate various biological pathways, including those involved in cell proliferation, apoptosis, and immune response.

Medicine: The compound exhibits significant anti-tumor, anti-inflammatory, and antioxidant activities, making it a promising candidate for the development of new therapeutic agents.

Mécanisme D'action

L’acide ganodérique G exerce ses effets par le biais de multiples cibles et voies moléculaires. Il a été démontré qu’il inhibait l’activité d’enzymes clés impliquées dans la biosynthèse des médiateurs inflammatoires, tels que la cyclooxygénase et la lipooxygénase. De plus, l’acide ganodérique G module l’expression des gènes impliqués dans la régulation du cycle cellulaire et l’apoptose, conduisant à la suppression de la croissance des cellules tumorales. Le composé présente également une activité antioxydante en piégeant les radicaux libres et en améliorant l’activité des enzymes antioxydantes endogènes .

Comparaison Avec Des Composés Similaires

L’acide ganodérique G fait partie d’un groupe plus large d’acides ganodériques, qui comprennent des composés tels que l’acide ganodérique A, B et C. Bien que tous ces composés partagent une structure triterpénoïde commune, ils diffèrent par le nombre et la position des groupes fonctionnels, ce qui contribue à leurs bioactivités uniques. Par exemple, l’acide ganodérique A s’est avéré posséder une activité antitumorale plus forte que l’acide ganodérique G, tandis que l’acide ganodérique B présente des effets anti-inflammatoires plus puissants .

Liste des composés similaires

- Acide ganodérique A

- Acide ganodérique B

- Acide ganodérique C

- Acide lucidénïque A

- Acide lucidénïque B

L’acide ganodérique G se démarque par son profil équilibré d’activités antitumorales, anti-inflammatoires et antioxydantes, ce qui en fait un composé polyvalent pour diverses applications thérapeutiques.

Activité Biologique

Ganoderic Acid G (GAG), a prominent triterpenoid derived from the medicinal fungus Ganoderma lucidum, exhibits a wide range of biological activities that have garnered significant attention in recent research. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of GAG, supported by data tables and case studies.

Overview of this compound

Ganoderic acids are a class of bioactive compounds found in Ganoderma lucidum, which is traditionally used in Asian medicine for its health benefits. GAG is characterized by its tetracyclic structure, featuring multiple functional groups that contribute to its bioactivity.

Biological Activities

The biological activities of GAG include:

- Antitumor Effects : GAG has demonstrated significant antitumor activity, particularly against breast cancer. A study employing bioinformatics techniques identified 53 potential target proteins associated with 202 pathways relevant to breast cancer treatment, with GAG showing strong interactions with the PIK3CA protein, suggesting its role in inhibiting cancer cell growth .

- Anti-inflammatory Properties : Research indicates that GAG can reduce inflammation markers, making it a candidate for treating inflammatory diseases. Its ability to modulate immune responses is attributed to its influence on cytokine production and signaling pathways .

- Neuroprotective Effects : GAG has been shown to protect neural cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

- Antimicrobial Activity : Studies have reported that GAG exhibits antimicrobial properties against various pathogens, indicating its potential use in treating infections .

The pharmacological effects of GAG are mediated through various mechanisms:

- Regulation of Cell Signaling Pathways : GAG interacts with key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway, which is crucial for cancer cell growth regulation .

- Induction of Apoptosis : GAG promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways, thereby reducing tumor growth .

- Modulation of Immune Responses : By influencing cytokine release and immune cell activity, GAG enhances the body's defense mechanisms against tumors and infections .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Breast Cancer Treatment : In a recent study, researchers utilized network pharmacology to identify therapeutic targets for ganoderic acids in breast cancer treatment. The findings indicated that GAG significantly suppressed PIK3CA protein levels in breast cancer cell lines, highlighting its potential as a treatment option .

- Neuroprotection Study : A study examining the neuroprotective effects of GAG found that it effectively mitigated neuronal damage induced by oxidative stress in vitro. The results suggest that GAG could be beneficial in developing therapies for neurodegenerative conditions like Alzheimer's disease .

Propriétés

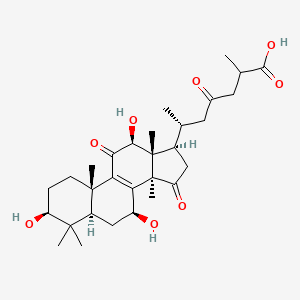

IUPAC Name |

(6R)-2-methyl-4-oxo-6-[(3S,5R,7S,10S,12S,13R,14R,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17-20,25,32-33,36H,8-13H2,1-7H3,(H,37,38)/t14-,15?,17-,18+,19+,20+,25-,28+,29+,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJPBLZKOVIJQD-YYFGTHFASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98665-22-6 | |

| Record name | Ganoderic acid G | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098665226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GANODERIC ACID G | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZ7U8EY503 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.